

# A Technical Guide to the Spectroscopic Characterization of 3-Methyl-5-phenylbiuret

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Compound of Interest		
Compound Name:	3-Methyl-5-phenylbiuret	
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Abstract: This document provides a detailed technical guide on the expected spectroscopic data for **3-Methyl-5-phenylbiuret**. In the absence of published experimental spectra for this specific compound, this guide presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on its chemical structure. Furthermore, comprehensive, generalized experimental protocols for acquiring these spectra are provided to aid researchers in the characterization of this and similar novel compounds. This guide is intended to serve as a practical resource for scientists engaged in the synthesis and analysis of new chemical entities.

## **Predicted Spectroscopic Data**

The chemical structure of **3-Methyl-5-phenylbiuret** is foundational to predicting its spectroscopic characteristics. The molecule consists of a phenyl group, a biuret backbone, and a methyl group, each contributing distinct signals in various spectroscopic analyses.

## Predicted Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted chemical shifts for **3-Methyl-5-phenylbiuret** are summarized in the tables below. These predictions are based on the analysis of functional groups and their expected electronic environments.



Table 1: Predicted <sup>1</sup>H NMR Data for **3-Methyl-5-phenylbiuret** (Solvent: DMSO-d<sub>6</sub>)

Protons	Chemical Shift (δ, ppm)	Multiplicity	Integration
Phenyl-H (ortho)	~7.5	Doublet	2H
Phenyl-H (meta)	~7.3	Triplet	2H
Phenyl-H (para)	~7.0	Triplet	1H
N-H (amide)	8.0 - 10.0	Broad Singlet	2H
N-CH <sub>3</sub>	~3.0	Singlet	3H

Table 2: Predicted <sup>13</sup>C NMR Data for **3-Methyl-5-phenylbiuret** (Solvent: DMSO-d<sub>6</sub>)

Carbon Atom	Chemical Shift (δ, ppm)
Carbonyl (C=O)	155 - 160
Phenyl-C (ipso)	~140
Phenyl-C (ortho)	~120
Phenyl-C (meta)	~129
Phenyl-C (para)	~124
N-CH₃	25 - 30

## **Predicted Infrared (IR) Spectroscopy Data**

IR spectroscopy is utilized to identify the functional groups present in a molecule through their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Frequencies for 3-Methyl-5-phenylbiuret



Functional Group	Vibrational Mode	Predicted Wavenumber (cm <sup>-1</sup> )	Intensity
N-H	Stretching	3400 - 3200	Medium-Strong
C-H (aromatic)	Stretching	3100 - 3000	Medium
C-H (aliphatic)	Stretching	3000 - 2850	Medium
C=O	Stretching	1700 - 1650	Strong
C=C (aromatic)	Stretching	1600 - 1450	Medium
N-H	Bending	1650 - 1550	Medium
C-N	Stretching	1350 - 1200	Medium

## **Predicted Mass Spectrometry (MS) Data**

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, enabling the determination of its molecular weight and structural components.

Table 4: Predicted Mass Spectrometry Data for 3-Methyl-5-phenylbiuret

lon	m/z (Predicted)	Description
[M+H]+	194.09	Molecular ion peak (protonated)
[M+Na]+	216.07	Sodium adduct
[M-C <sub>6</sub> H <sub>5</sub> NCO] <sup>+</sup>	75.05	Fragment from cleavage of the phenyl isocyanate group
[C <sub>6</sub> H <sub>5</sub> NCO] <sup>+</sup>	119.04	Phenyl isocyanate fragment
[C <sub>6</sub> H <sub>5</sub> NH <sub>2</sub> ] <sup>+</sup>	93.06	Aniline fragment

## **Experimental Protocols**



The following are detailed, generalized protocols for the spectroscopic analysis of a solid organic compound such as **3-Methyl-5-phenylbiuret**.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

Objective: To obtain <sup>1</sup>H and <sup>13</sup>C NMR spectra to confirm the hydrogen and carbon framework of the molecule.

#### Materials:

- 3-Methyl-5-phenylbiuret sample (5-10 mg for <sup>1</sup>H, 20-50 mg for <sup>13</sup>C)
- Deuterated solvent (e.g., DMSO-d<sub>6</sub>)
- NMR tube (5 mm)
- · Pipette and bulb
- Vortex mixer

#### Procedure:

- Accurately weigh the sample and transfer it into a clean, dry vial.
- Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[1]
- Securely cap the vial and vortex until the sample is completely dissolved.
- Using a pipette, transfer the solution into a clean NMR tube.
- Place the NMR tube into the spinner turbine and adjust the depth according to the instrument's gauge.
- Insert the sample into the NMR spectrometer.
- Acquire the spectra using standard instrument parameters. For <sup>13</sup>C NMR, a protondecoupled experiment is typically performed to simplify the spectrum to singlets for each unique carbon.[2]



- Process the acquired data, including Fourier transformation, phase correction, and baseline correction.
- For ¹H NMR, integrate the signals to determine the relative number of protons for each peak.

## Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in 3-Methyl-5-phenylbiuret.

Method: Attenuated Total Reflectance (ATR)

#### Materials:

- 3-Methyl-5-phenylbiuret sample (a small amount on the tip of a spatula)
- FT-IR spectrometer with an ATR accessory
- Spatula
- Solvent for cleaning (e.g., isopropanol or ethanol)
- Lint-free wipes

#### Procedure:

- Ensure the ATR crystal is clean by wiping it with a lint-free cloth dampened with a suitable solvent.[3]
- Record a background spectrum of the empty ATR crystal.[4]
- Place a small amount of the solid sample onto the center of the ATR crystal.[3]
- Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.[3]
- Acquire the sample spectrum.



 After analysis, release the pressure arm, remove the sample, and clean the ATR crystal thoroughly.[4]

## Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **3-Methyl-5-phenylbiuret**.

Method: Electrospray Ionization (ESI) Mass Spectrometry

#### Materials:

- 3-Methyl-5-phenylbiuret sample
- High-purity solvent (e.g., methanol, acetonitrile)
- Vials and caps
- Micropipettes
- Mass spectrometer with an ESI source

#### Procedure:

- Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent.[5]
- Perform a serial dilution to obtain a final concentration of around 1-10 μg/mL.[5] The optimal concentration may require adjustment.
- If the sample solution contains any particulate matter, it must be filtered to prevent clogging the instrument.[5]
- Transfer the final diluted sample into an appropriate autosampler vial.
- Load the vial into the mass spectrometer's autosampler.
- Set up the instrument parameters, including the ionization mode (positive ion mode is predicted to be suitable for this compound), mass range, and collision energy for

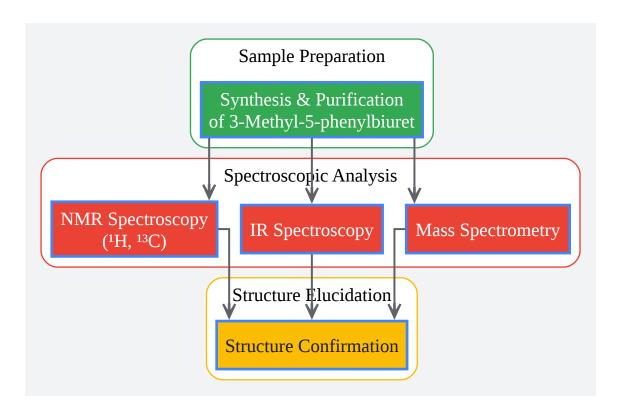


fragmentation (MS/MS) if desired.

 Initiate the data acquisition. The sample will be introduced into the ESI source, ionized, and the resulting ions analyzed by the mass analyzer.

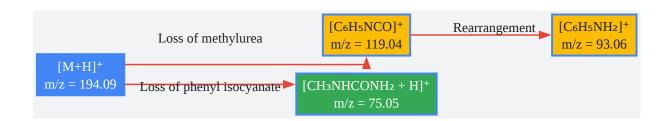
### **Visualizations**

The following diagrams illustrate the logical workflow for spectroscopic analysis and a predicted fragmentation pathway for **3-Methyl-5-phenylbiuret**.



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**Figure 1.** General workflow for the spectroscopic characterization of a new chemical entity.





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**Figure 2.** Predicted ESI-MS fragmentation pathway for **3-Methyl-5-phenylbiuret**.

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